molecular formula C17H16Cl2N2O5S B250882 N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide

N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide

Cat. No. B250882
M. Wt: 431.3 g/mol
InChI Key: NSGNPUWGLJEXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer and inflammation. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to block the downstream signaling pathways of cytokines and growth factors, which are involved in cell proliferation and differentiation.

Mechanism of Action

N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide inhibits the activity of JAK2, which is a key regulator of cytokine and growth factor signaling pathways. JAK2 is involved in the activation of various downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. By inhibiting JAK2, N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide blocks the activation of these downstream pathways, leading to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis, or programmed cell death. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In inflammatory cells, N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide in lab experiments is its potency and specificity for JAK2 inhibition. This allows for precise control over the downstream signaling pathways that are affected. However, one limitation is that N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective JAK2 inhibitors, which could have improved therapeutic efficacy and fewer off-target effects. Additionally, N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide, which could lead to the development of new treatments for inflammatory diseases.

Synthesis Methods

N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form an acid chloride intermediate. This intermediate is then reacted with 3,5-dichloro-2-hydroxyaniline to form the corresponding amide, which is then treated with thiourea to form the final product, N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential treatment for various types of cancer, including leukemia, breast cancer, and prostate cancer. Additionally, N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C17H16Cl2N2O5S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H16Cl2N2O5S/c1-24-12-4-8(5-13(25-2)15(12)26-3)16(23)21-17(27)20-11-7-9(18)6-10(19)14(11)22/h4-7,22H,1-3H3,(H2,20,21,23,27)

InChI Key

NSGNPUWGLJEXBL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC(=CC(=C2O)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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